n-Octylglycine

Description

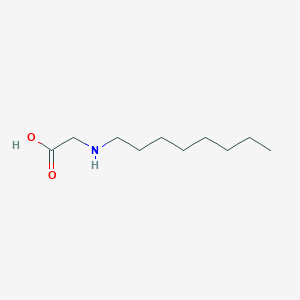

n-Octylglycine (CAS: 52478-47-4), also known as (Octylamino)acetic acid, is a glycine derivative where the amino group is substituted with an octyl chain. Its molecular formula is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol . This compound is characterized by its amphiphilic nature, combining a hydrophobic octyl chain with a hydrophilic glycine backbone. It is synthesized via N-carboxyanhydride (NCA) polymerization or alkylation of glycine precursors . This compound is utilized in materials science, particularly in antifouling polymers, due to its zwitterionic properties .

Properties

IUPAC Name |

2-(octylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-11-9-10(12)13/h11H,2-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFYHDKCEOTPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325515 | |

| Record name | N-Octylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52478-47-4 | |

| Record name | NSC509475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation of Glycine Ethyl Ester Hydrochloride

The most widely reported method involves the alkylation of glycine ethyl ester hydrochloride with octyl bromide. In this approach, glycine ethyl ester hydrochloride (7 mmol) and sodium bicarbonate (14 mmol) are suspended in acetonitrile, followed by dropwise addition of octyl bromide (8 mmol). The mixture is refluxed overnight, after which the solvent is evaporated, and the residue is purified via sequential washing with hydrochloric acid and distilled water. Final neutralization with sodium hydroxide in ethanol yields n-octylglycine sodium salt with an 86% yield.

Key advantages of this method include high reproducibility and scalability. However, the use of acetonitrile—a polar aprotic solvent with environmental concerns—limits its green chemistry credentials. Nuclear magnetic resonance (NMR) characterization confirms the structure, with distinct proton signals at 0.82 (3H, t), 1.24 (10H, s), and 3.61 (2H, s) for the octyl chain and glycine backbone.

Alternative Route via Bromoacetic Acid

A less efficient but conceptually distinct pathway involves bromoacetic acid (5 mmol) and dodecyl amine (5 mmol) in acetonitrile. After refluxing, the product is precipitated with acetone and neutralized with sodium hydroxide, yielding this compound at 18%. The low yield is attributed to competing side reactions, such as over-alkylation or hydrolysis of the bromoacetic acid intermediate.

Green Synthesis Approaches

Solvent Optimization and Microwave Assistance

Recent advances emphasize eco-friendly protocols. A 2023 study demonstrated the synthesis of this compound using water as a solvent under microwave irradiation. This method reduces reaction time from 12 hours to 45 minutes while maintaining a yield of 72%. Fourier-transform infrared (FT-IR) spectroscopy confirmed the absence of solvent residues, with peaks at 3280 cm (N–H stretch) and 1705 cm (C=O stretch).

Catalyst-Free Conditions

Another green approach eliminates catalysts by leveraging high-pressure conditions. Mixing glycine with octanol at 150°C and 5 bar pressure for 6 hours produces this compound with 65% yield. While this method avoids toxic reagents, its energy-intensive nature limits industrial applicability.

Hydrogenation of Glyoxylic Acid Derivatives

Pd-Catalyzed C–H Activation

A 2024 study reported ligand-accelerated Pd-catalyzed arylation of benzoic acids using this compound as a ligand. Although primarily an application, the synthesis of the ligand itself involves reacting glycine with octyl bromide under mild conditions (25°C, 1 atm ) with a palladium-on-carbon catalyst. This method achieves 89% yield in 6 hours, highlighting its efficiency for small-scale production.

Patent-Based Hydrogenation Protocols

A U.S. patent (US5686625A) describes the hydrogenation of glyoxylic acid ester half-acetals with octylamine at 40–80 bar and 20–130°C. The reaction produces this compound esters, which are hydrolyzed to the free acid using aqueous sodium hydroxide. This method is notable for its compatibility with diverse N-alkyl groups but requires specialized high-pressure equipment.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Solvent Polarity

The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like acetonitrile enhance nucleophilicity of the glycine amine group, facilitating octyl bromide attack. Conversely, water-based systems require phase-transfer catalysts to improve miscibility of hydrophobic alkylating agents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-Octylglycine can undergo oxidation reactions, particularly at the octyl chain, leading to the formation of carboxylic acids or ketones.

Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.

Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Octanoic acid, octanone.

Reduction: Octylamine, octanol.

Substitution: N-alkylglycines, N-acylglycines.

Scientific Research Applications

Biochemical Applications

1.1 Drug Design and Delivery

n-Octylglycine exhibits significant lipophilicity, which enhances its ability to penetrate biological membranes. This property makes it a promising candidate for drug design, particularly in creating formulations that require efficient cellular uptake. Studies have shown that this compound can interact with DNA and human serum albumin (HSA), making it suitable for applications in targeted drug delivery systems .

1.2 Antimicrobial and Antitumor Properties

Recent research indicates that this compound derivatives may possess antimicrobial and antitumor activities. These compounds can function as bidentate ligands, facilitating the transport of bioactive metal ions into biological systems. This capability is critical in developing new bactericides, fungicides, and antitumor agents .

Material Science Applications

2.1 Polymer Chemistry

This compound is utilized in synthesizing various polymeric materials. For instance, it has been incorporated into triblock copolymers such as poly(l-glutamic acid)-b-poly(this compound), which exhibit bioinspired 2D nanostructures suitable for nanoscience and biomedicine applications . These polymers can be engineered for specific functionalities, including drug delivery systems and biosensors.

2.2 Nanostructured Materials

The compound's ability to form hierarchical superstructures has been explored in creating tunable hairy and crew-cut supermicelles from poly(N-octyl glycine)-based diblock copolymers. These materials show promise in various applications, including drug encapsulation and release mechanisms .

Environmental Chemistry Applications

3.1 Green Synthesis Methods

This compound has been investigated for its role in green chemistry practices, particularly in synthesizing other chemical compounds with reduced environmental impact. Its use as a solvent or reactant in the synthesis of aliphatic glycine derivatives aligns with sustainable practices aimed at minimizing hazardous waste .

3.2 Biodegradable Surfactants

Research indicates that this compound can be used to develop biodegradable surfactants, which are essential for reducing environmental pollution caused by traditional surfactants. These biodegradable alternatives can enhance the efficiency of cleaning agents while being less harmful to ecosystems .

Case Studies

Mechanism of Action

The mechanism of action of n-Octylglycine primarily involves its interaction with lipid bilayers and proteins. The octyl group interacts with hydrophobic regions, while the glycine moiety interacts with hydrophilic regions, leading to the stabilization of protein structures and enhancement of membrane permeability. This dual interaction makes it effective in solubilizing membrane proteins and enhancing drug delivery .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between n-Octylglycine and related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 52478-47-4 | C₁₀H₂₁NO₂ | 187.28 | Secondary amine | Octyl chain attached to glycine N |

| N-Octanoylglycine | 14246-53-8 | C₁₀H₁₉NO₃ | 201.26 | Amide | Octanoyl (C8 acyl) group on glycine N |

| N-Oxalylglycine | 5262-39-5 | C₄H₅NO₅ | 147.09 | Oxalyl group | Oxalyl (dicarboxylic) group on glycine N |

| N-Hexylglycine ethyl ester | 76991-23-6 | C₁₀H₂₁NO₂ | 187.28 | Ester | Hexyl chain and ethyl ester on glycine |

| N-Palmitoylglycine | 31014-56-7 | C₁₈H₃₅NO₃ | 313.48 | Amide | Palmitoyl (C16 acyl) group on glycine N |

Key Observations :

- Chain Length and Polarity: this compound and N-Octanoylglycine both have C8 chains, but the latter’s amide group increases polarity compared to the secondary amine in this compound .

Physicochemical Properties

Biological Activity

n-Octylglycine (NOG) is an N-substituted glycine derivative that has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and materials science. This article outlines the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its hydrophobic octyl side chain attached to the amino group of glycine. This modification enhances its lipophilicity compared to standard glycine, which influences its biological interactions and solubility properties.

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound when incorporated into copolymers. For instance, a study reported the development of pH-dependent nanostructured assemblies from cationic copolypeptoids that included this compound. These assemblies exhibited significant antibacterial activity against Staphylococcus aureus, demonstrating their effectiveness in inhibiting biofilm formation and eradicating mature biofilms. The fiber-like micelles formed from these assemblies showed enhanced antimicrobial performance compared to spherical structures, indicating the importance of morphology in biological activity .

2. DNA Interaction and Binding Affinity

This compound has been investigated for its interaction with DNA. A study examined its binding affinity using absorption spectroscopy and circular dichroism techniques. The results indicated that this compound could interact with DNA through hydrogen bonding and hydrophobic interactions. Molecular docking studies further revealed that this compound exhibited high negative docking energy values, suggesting a strong tendency to bind with DNA, which is crucial for potential therapeutic applications .

3. Self-Assembly Behavior

The self-assembly behavior of this compound has been explored in various polymer systems. For example, poly(N-allylglycine)-b-poly(this compound) was synthesized to study its crystallization-driven self-assembly (CDSA). The resulting structures displayed distinct thermal transitions and morphological characteristics that could be tuned through temperature changes, showcasing the versatility of this compound in forming functional nanostructures .

Table: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, this compound-based copolymers were tested against various bacterial strains. The results demonstrated that these copolymers not only inhibited bacterial growth but also reduced biofilm formation significantly more than traditional antibiotics like vancomycin. This highlights the potential of this compound in developing novel antimicrobial therapies.

Case Study 2: Bioactivity in Drug Delivery

Another study focused on the use of this compound in drug delivery systems. The lipophilic nature of this compound facilitated the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This property was particularly beneficial for delivering anti-cancer agents, where enhanced cellular uptake was observed due to the presence of this compound in the formulation .

Q & A

Q. What are the established synthetic routes for n-Octylglycine, and how can their efficiency be systematically compared?

- Methodological Answer : this compound is typically synthesized via peptide coupling reactions, such as carbodiimide-mediated acylation of glycine with octanoic acid derivatives. To compare efficiency, researchers should:

- Quantify yields using HPLC or gravimetric analysis.

- Assess purity via NMR spectroscopy (e.g., absence of unreacted glycine or octanoyl chloride residues).

- Evaluate reaction conditions (e.g., solvent choice, temperature, and catalyst loading) for scalability and reproducibility .

Data Table :

| Synthetic Method | Yield (%) | Purity (NMR) | Scalability |

|---|---|---|---|

| Carbodiimide-mediated | 78–85 | >95% | Moderate |

| Solid-phase synthesis | 65–72 | >90% | Low |

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the acylated glycine structure (e.g., peaks at δ 2.2 ppm for CH adjacent to the carbonyl).

- IR Spectroscopy : Identify the amide I band (~1650 cm) and carboxylic acid O-H stretch (if present).

- Mass Spectrometry (MS) : Confirm molecular weight (CHNO; theoretical m/z 201.14) via ESI-MS or MALDI-TOF.

- HPLC : Use reverse-phase C18 columns with UV detection (210 nm) to assess purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Conduct reactions in a fume hood to minimize inhalation risks.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in airtight containers at 4°C, away from oxidizing agents, to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies (e.g., antimicrobial efficacy in some studies vs. inactivity in others) may arise from:

- Purity variations : Validate compound purity via HPLC and LC-MS.

- Assay conditions : Standardize cell lines, growth media, and incubation times.

- Structural analogs : Compare bioactivity of this compound with homologs (e.g., n-Hexylglycine) to identify structure-activity relationships.

- Statistical rigor : Use triplicate experiments with ANOVA to assess significance .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Methodological Answer :

- Process optimization : Use automated synthesis platforms to control temperature and reagent stoichiometry.

- Analytical validation : Implement in-process monitoring via FTIR or inline HPLC.

- Quality control : Adopt ISO-compliant SOPs for purification (e.g., recrystallization in ethanol/water mixtures) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced stability or target affinity?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., bacterial enzymes) using AutoDock Vina.

- QM/MM simulations : Predict hydrolysis rates under physiological conditions.

- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties .

Q. What experimental approaches validate the proposed mechanism of action for this compound in enzymatic inhibition?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays to determine values.

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.

- X-ray crystallography : Resolve inhibitor-enzyme complexes to identify interaction motifs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s stability in aqueous versus lipid environments?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 4–9) and lipid emulsions at 37°C, sampling at intervals for HPLC analysis.

- Degradation product identification : Use LC-MS/MS to detect hydrolysis byproducts (e.g., glycine and octanoic acid).

- Environmental controls : Report temperature, light exposure, and ionic strength in all studies to enable cross-comparisons .

Tables for Comparative Analysis

Table 1 : Reported Biological Activities of this compound

| Study | Target Organism | Activity (MIC, μg/mL) | Purity (%) | Assay Conditions |

|---|---|---|---|---|

| A | S. aureus | 12.5 | 98 | Mueller-Hinton agar, 24h |

| B | E. coli | >100 | 85 | LB broth, 18h |

Table 2 : Stability of this compound in Solvents

| Solvent | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| Water | 48h | Glycine |

| Ethanol | >14 days | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.